3,3-Dimethyl-1,4-diazepan-2-one
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Overview
Description
3,3-Dimethyl-1,4-diazepan-2-one is an organic compound with the molecular formula C₇H₁₄N₂O It is a member of the diazepanone family, characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound is related, primarily target the gamma-aminobutyric acid (gaba) neurotransmitter .
Mode of Action
This enhancement results in an increase or decrease in the excitability of neurons, thereby regulating brain activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects pathways involving the gaba neurotransmitter .
Result of Action
Based on the known effects of benzodiazepines, it can be inferred that the compound may have sedative, muscle relaxant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-dimethyl-1,4-diaminobutane with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then cyclizes to form the diazepanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3,3-Dimethyl-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepan-2-one: Lacks the dimethyl substitution, leading to different chemical properties.
3-Methyl-1,4-diazepan-2-one: Contains only one methyl group, affecting its reactivity and applications.
1,4-Diazepane: The absence of the carbonyl group in the ring structure results in different chemical behavior.
Uniqueness
3,3-Dimethyl-1,4-diazepan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two methyl groups at the 3-position provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
3,3-dimethyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMDEWTTFVQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-98-6 |
Source
|
Record name | 3,3-dimethyl-1,4-diazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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